molecular formula C11H10FN3O5S B2371440 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole CAS No. 2418693-27-1

3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole

Cat. No.: B2371440
CAS No.: 2418693-27-1
M. Wt: 315.28
InChI Key: KUJUVDIHOPFKPK-UHFFFAOYSA-N
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Description

3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring substituted with a fluorosulfonyloxy group and a carbonyl group, as well as an oxazole ring substituted with a methyl group.

Preparation Methods

The synthesis of 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The preparation typically involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole has a wide range of applications in scientific research. It is used in the synthesis of more complex heterocyclic systems, which are relevant in the pharmaceutical field Its unique structure makes it a valuable intermediate in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various biochemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with pyridine and oxazole rings. For example, pyrazoles and indoles are also versatile scaffolds in organic synthesis and medicinal chemistry . 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O5S/c1-7-3-10(14-19-7)15(2)11(16)8-4-9(6-13-5-8)20-21(12,17)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJUVDIHOPFKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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